![molecular formula C15H25N B1488268 (3,3-Dimethylbutan-2-yl)(2-phenylpropyl)amine CAS No. 1566664-89-8](/img/structure/B1488268.png)
(3,3-Dimethylbutan-2-yl)(2-phenylpropyl)amine
Overview
Description
(3,3-Dimethylbutan-2-yl)(2-phenylpropyl)amine, also known as DMPPA, is an organic compound that is extensively used in scientific research. It is a versatile compound that has a wide range of applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis of Organic Compounds
- The synthesis of allenic diamines via the Stevens rearrangement of ammonium salts shows the reactivity of 3,3-dimethylbutan-2-onyl-substituted dimethylammonium salts, highlighting the formation of allenic aminoketones through a specific rearrangement process (Manukyan, 2015).
- Enantioselective olefin epoxidation using novel biphenyl and binaphthyl azepines and azepinium salts derived from (S)- and (R)-3,3-dimethylbutan-2-amine has been explored, showcasing the potential of these compounds as effective catalysts (Vachon et al., 2006).
Catalysis and Reaction Mechanisms
- The generation and rearrangements of ylides from tertiary amines and α‐Diazo ketones demonstrate the catalytic activity of specific complexes, suggesting a method for generating nitrogen ylides from diazo carbonyls (Zotto et al., 2000).
- Nickel complexes of a pincer NN2 ligand have been shown to activate carbon-chloride bonds, leading to selective carbon-carbon bond formation, a process which underscores the versatility of nickel in catalyzing reactions involving alkyl halides (Csók et al., 2008).
Structural and Functional Implications
- The study on the loss of ammonia from phenylalkyl amines contributes to the understanding of fragmentation patterns in mass spectrometry, offering insights into the structural analysis of related compounds (Lightner et al., 1970).
- Enantioselective olefin epoxidation using novel doubly bridged biphenyl azepines as catalysts further elaborates on the application of specific amines in catalyzing enantioselective reactions, focusing on the influence of exocyclic side chains on catalytic activity (Novikov et al., 2007).
properties
IUPAC Name |
3,3-dimethyl-N-(2-phenylpropyl)butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-12(14-9-7-6-8-10-14)11-16-13(2)15(3,4)5/h6-10,12-13,16H,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSDBSQJDXOGLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C(C)(C)C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)(2-phenylpropyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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